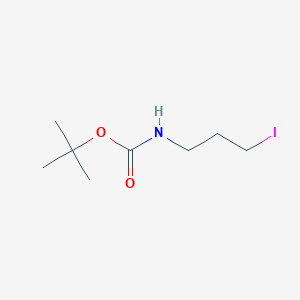![molecular formula C8H7NO2 B066503 Furo[3,2-b]pyridin-2-ylmethanol CAS No. 162537-61-3](/img/structure/B66503.png)
Furo[3,2-b]pyridin-2-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of Furo[3,2-b]pyridin-2-ylmethanol and related derivatives has been explored through various methodologies. One efficient route involves a one-pot Sonogashira coupling/heteroannulation sequence, leading to the regioselective lithiation of the synthon and subsequent functionalization to produce various 2-substituted derivatives for further synthesis of polyheterocycles (Chartoire, Comoy, & Fort, 2008). Another approach includes a metal-free condition synthesis for producing a range of 2-(alkyl or aryl)-3-ethylcarboxylate-furo[2,3-b]pyridines, followed by exploration of its chemical reactivity for further functionalization (Fumagalli & Emery, 2016).
Molecular Structure Analysis
The molecular structure of this compound facilitates a broad range of chemical reactions due to the presence of both the furan and pyridine rings. This structure has been utilized in the synthesis of various derivatives through modifications at different positions on the ring, showcasing the compound's versatility in organic synthesis.
Chemical Reactions and Properties
Furo[3,2-b]pyridines undergo several chemical reactions, including cycloisomerization reactions to produce furo[3,2-b]pyrroles and pyridines, highlighting their potential in creating diverse heterocyclic compounds (Jury et al., 2009). The chemical reactivity space of these compounds has been extensively charted, with methods developed for their functionalization, indicating a wide array of potential chemical transformations (Fumagalli & Emery, 2016).
Aplicaciones Científicas De Investigación
Kinase Inhibitors and Chemical Biology Probes
The furo[3,2-b]pyridine motif is recognized for its pharmacological significance, especially in the domain of kinase inhibitors. A study by Němec et al. (2021) utilized the furo[3,2-b]pyridine core to develop highly selective inhibitors for protein kinases CLK and HIPK. This work demonstrated the efficient synthesis of these inhibitors, including MU1210 for CLK1/2/4 and MU135 and MU1787 for HIPKs, using chemoselective couplings. The identification of these inhibitors underscores the therapeutic potential of furo[3,2-b]pyridine derivatives in modulating kinase activity, which is crucial for various cellular processes and diseases, including cancer (Němec et al., 2021).
Synthesis of Polyheterocycles
Furo[3,2-b]pyridine derivatives serve as convenient units for the synthesis of polyheterocycles, offering a pathway to a wide range of complex organic molecules. Chartoire et al. (2008) detailed an efficient method for synthesizing furo[3,2-b]pyridine using a one-pot Sonogashira coupling/heteroannulation sequence. This approach allows for regioselective modification and functionalization, enabling the creation of diverse polyheterocyclic structures with potential applications in drug development and material science (Chartoire et al., 2008).
Anticancer Properties
The exploration of furo[3,2-b]pyridine derivatives for their anticancer properties has yielded promising results. Sri Laxmi et al. (2020) investigated 2-substituted furo[3,2-b]pyridines for their cytotoxic effects against cancer cell lines, including MDAMB-231 and MCF-7. Their study revealed that certain derivatives, particularly compound 3b, exhibit significant growth inhibition of cancer cells and potential as apoptosis inducers, highlighting the anticancer potential of these compounds (Sri Laxmi et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
furo[3,2-b]pyridin-2-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-5-6-4-7-8(11-6)2-1-3-9-7/h1-4,10H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMBQDHQXBDNFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(O2)CO)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610852 |
Source


|
| Record name | (Furo[3,2-b]pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
162537-61-3 |
Source


|
| Record name | (Furo[3,2-b]pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 162537-61-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



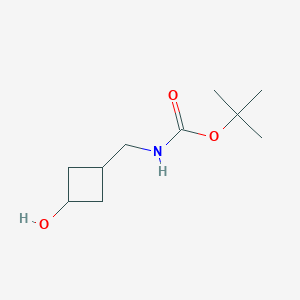
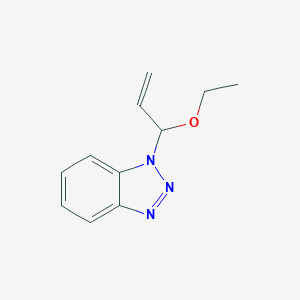


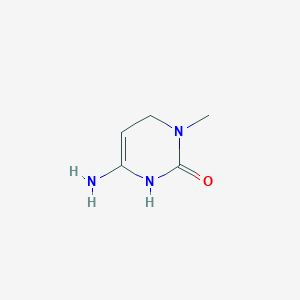
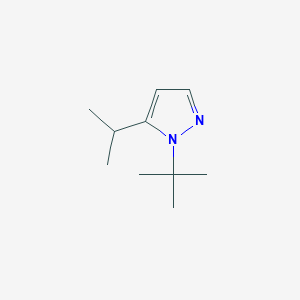
![43,44-Dioctoxy-3,6,9,12,15,18-hexaoxahexacyclo[18.15.7.126,30.137,41.02,32.019,24]tetratetraconta-1(35),2(32),19(24),20,22,26,28,30(44),33,37(43),38,40-dodecaene](/img/structure/B66446.png)

